![molecular formula C11H14F3NO B1362155 N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine CAS No. 1001541-07-6](/img/structure/B1362155.png)
N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine
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Description
“N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine” is a chemical compound . It is related to the antidepressant drug fluoxetine, which is a racemate comprising equimolar amounts of ®- and (S)-fluoxetine .
Synthesis Analysis
The synthesis of this compound can involve the reaction of N,N-dialkylbenzamides with sulfur tetrafluoride . Another method involves the deprotection of Boc and PMB groups, followed by reducing amination .Molecular Structure Analysis
The molecular formula of this compound is C11H14F3NO . The structure of this compound is related to that of fluoxetine .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can be transformed into pexidartinib by reducing amination . It can also react with sulfur tetrafluoride to yield dialkyl-α,α-difluorobenzylamines .Scientific Research Applications
Novel Synthetic Route Development
Xiaoxia Luo et al. (2008) explored a novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate in the synthesis of Silodosin, used for treating benign prostatic hyperplasia. This method begins with 2-nitrochlorobenzene, undergoing various chemical transformations, highlighting its convenience and economic efficiency in accessing this intermediate (Luo et al., 2008).
Neurochemical Pharmacology
A. Eshleman et al. (2018) investigated the neurochemical pharmacology of psychoactive N-benzylphenethylamines, including compounds structurally similar to N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine. They examined these compounds' affinity and efficacy at various serotonin receptors and transporters, demonstrating a biochemical pharmacology consistent with hallucinogenic activity (Eshleman et al., 2018).
Metabolism and Cytochrome P450 Involvement
L. M. Nielsen et al. (2017) characterized the hepatic cytochrome P450 enzymes involved in the metabolism of NBOMe compounds, which are structurally related to N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine. They identified the main enzymes involved in the primary metabolism of these compounds, including CYP3A4 and CYP2D6, providing insight into potential drug-drug interactions (Nielsen et al., 2017).
Analytical Characterization for Forensic Analysis
Benny J. Lum et al. (2020) identified and characterized a class of thermolabile psychoactive compounds, including NBOH analogues similar to N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine. They used gas chromatography-mass spectrometry and chemical derivatization for forensic analysis, emphasizing the importance of these techniques in identifying psychoactive substances (Lum et al., 2020).
Controlled Substance Regulation
The Drug Enforcement Administration's final rule on placing certain synthetic phenethylamines, similar in structure to N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine, into Schedule I of the Controlled Substances Act, highlights the regulatory and legal aspects of handling such compounds. This action reflects the importance of controlling substances with potential for abuse and public safety concerns (Federal Register, 2016).
properties
IUPAC Name |
N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-15(2)6-7-16-10-5-3-4-9(8-10)11(12,13)14/h3-5,8H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYALXLYWVCFOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC(=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358339 |
Source
|
Record name | N,N-Dimethyl-2-[3-(trifluoromethyl)phenoxy]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine | |
CAS RN |
1001541-07-6 |
Source
|
Record name | N,N-Dimethyl-2-[3-(trifluoromethyl)phenoxy]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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